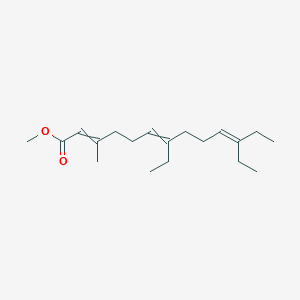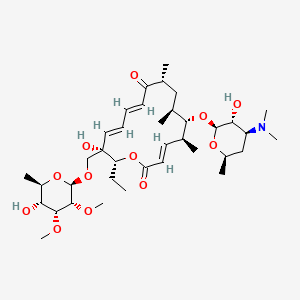
Mycinamicin V
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mycinamicin V is a 16-membered macrolide antibiotic produced by the bacterium Micromonospora griseorubida. Macrolides are a class of natural products that consist of a macrolactone ring linked to one or more sugar molecules. This compound is known for its potent antibacterial properties, particularly against gram-positive bacteria. It is one of several mycinamicin compounds, including Mycinamicin I, II, III, and IV, which are produced through late-stage oxidation steps from the initial macrolide Mycinamicin IV .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mycinamicin V involves the hydroxylation of Mycinamicin IV at the C-14 position. This reaction is catalyzed by the multifunctional cytochrome P450 enzyme MycG, which also catalyzes the epoxidation of Mycinamicin IV to produce Mycinamicin I . The hydroxylation reaction requires specific conditions, including the presence of oxygen and a suitable electron donor to facilitate the catalytic activity of MycG.
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of Micromonospora griseorubida under controlled conditions. The bacterium is cultured in a nutrient-rich medium, and the production of this compound is optimized through the manipulation of various factors such as pH, temperature, and nutrient availability. The compound is then extracted and purified using techniques such as silica gel adsorption or partition chromatography .
化学反応の分析
Types of Reactions
Mycinamicin V undergoes several types of chemical reactions, including:
Epoxidation: MycG also catalyzes the epoxidation of Mycinamicin IV to produce Mycinamicin I.
N-demethylation: MycG can catalyze the unnatural N-demethylation of various mycinamicin substrates when partnered with specific redox partners.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxygen: Required for the oxidation and epoxidation reactions catalyzed by MycG.
Electron Donors: Such as NAD(P)H, which provide the necessary electrons for the catalytic activity of MycG.
Redox Partners: Such as Rhodococcus reductase domain RhFRED, which can modulate the catalytic activity of MycG.
Major Products
The major products formed from these reactions include Mycinamicin I and this compound, which are produced through the epoxidation and hydroxylation of Mycinamicin IV, respectively .
科学的研究の応用
Mycinamicin V has several scientific research applications, including:
作用機序
Mycinamicin V exerts its antibacterial effects by binding to the bacterial ribosome and inhibiting protein biosynthesis. The compound narrows the nascent protein exit tunnel in the ribosome, preventing the proper translation of genetic code into proteins. This inhibition leads to growth arrest or cell death in bacterial pathogens . The specific interactions between this compound and ribosomal RNA nucleotides are influenced by the location of the sugar molecules and functional groups on the macrolactone ring .
類似化合物との比較
Mycinamicin V is part of a family of 16-membered macrolide antibiotics, which also includes Mycinamicin I, II, III, and IV. These compounds share a similar macrolactone ring structure but differ in their functional groups and sugar molecules. For example:
Mycinamicin I: Produced through the epoxidation of Mycinamicin IV at the C12—C13 olefin position.
Mycinamicin II: Contains different sugar modifications compared to this compound.
Mycinamicin III and IV: Serve as intermediates in the biosynthesis of Mycinamicin I and V.
This compound is unique in its specific hydroxylation at the C-14 position, which distinguishes it from other mycinamicin compounds and contributes to its distinct antibacterial properties .
特性
分子式 |
C37H61NO12 |
|---|---|
分子量 |
711.9 g/mol |
IUPAC名 |
(3E,5S,6S,7S,9R,11E,13E,15S,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione |
InChI |
InChI=1S/C37H61NO12/c1-11-28-37(43,20-46-36-34(45-10)33(44-9)30(41)25(6)48-36)17-13-12-14-27(39)22(3)18-23(4)32(21(2)15-16-29(40)49-28)50-35-31(42)26(38(7)8)19-24(5)47-35/h12-17,21-26,28,30-36,41-43H,11,18-20H2,1-10H3/b14-12+,16-15+,17-13+/t21-,22+,23-,24+,25+,26-,28+,30+,31+,32+,33+,34+,35-,36+,37-/m0/s1 |
InChIキー |
YZYNKVRRUWKKRX-JGPZLTFNSA-N |
異性体SMILES |
CC[C@@H]1[C@](/C=C/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](/C=C/C(=O)O1)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)(CO[C@H]3[C@@H]([C@@H]([C@@H]([C@H](O3)C)O)OC)OC)O |
正規SMILES |
CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)(COC3C(C(C(C(O3)C)O)OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,5-Naphthalenedisulfonic acid, 3-[(4-amino-1-naphthalenyl)azo]-, disodium salt](/img/structure/B14465638.png)

![(3-Methylseleno-2-benzo[b]thienylidene)aniline](/img/structure/B14465656.png)

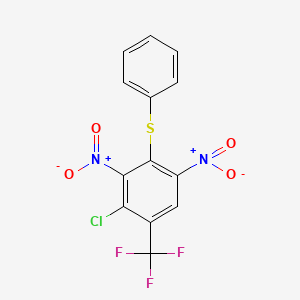
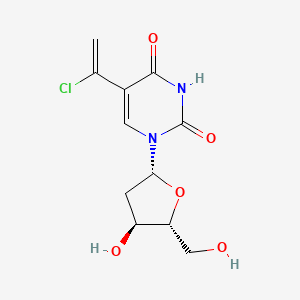
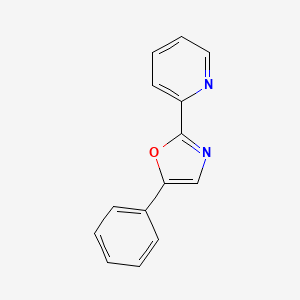

![[(Pentylamino)methylene]-1,1-bisphosphonate](/img/structure/B14465691.png)
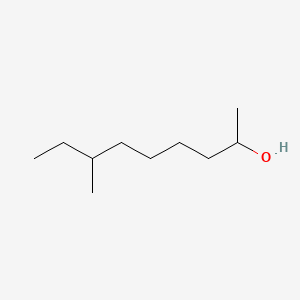
![2-[bis(2-hydroxyethyl)amino]ethanol;2-ethylhexyl dihydrogen phosphate](/img/structure/B14465701.png)
![2-Chloro-4-[1-(3-chloro-4-hydroxy-5-methylphenyl)cyclohexyl]-6-methylphenol](/img/structure/B14465709.png)
